

The Rising Tide of Brominated Imidazoles: A Technical Guide to Their Biological Activities

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Compound of Interest

Compound Name: 4-Bromo-2-methyl-1H-imidazole

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For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered heterocyclic aromatic ring, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of bromine atoms to this versatile structure can significantly enhance its therapeutic potential, leading to a class of molecules with promising anticancer, antimicrobial, and antifungal properties. This technical guide provides an in-depth exploration of the biological activities of brominated imidazoles, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support ongoing research and drug discovery efforts.

Anticancer Activity of Brominated Imidazoles

Brominated imidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2] Their anticancer activity is often attributed to the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various brominated imidazole compounds, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

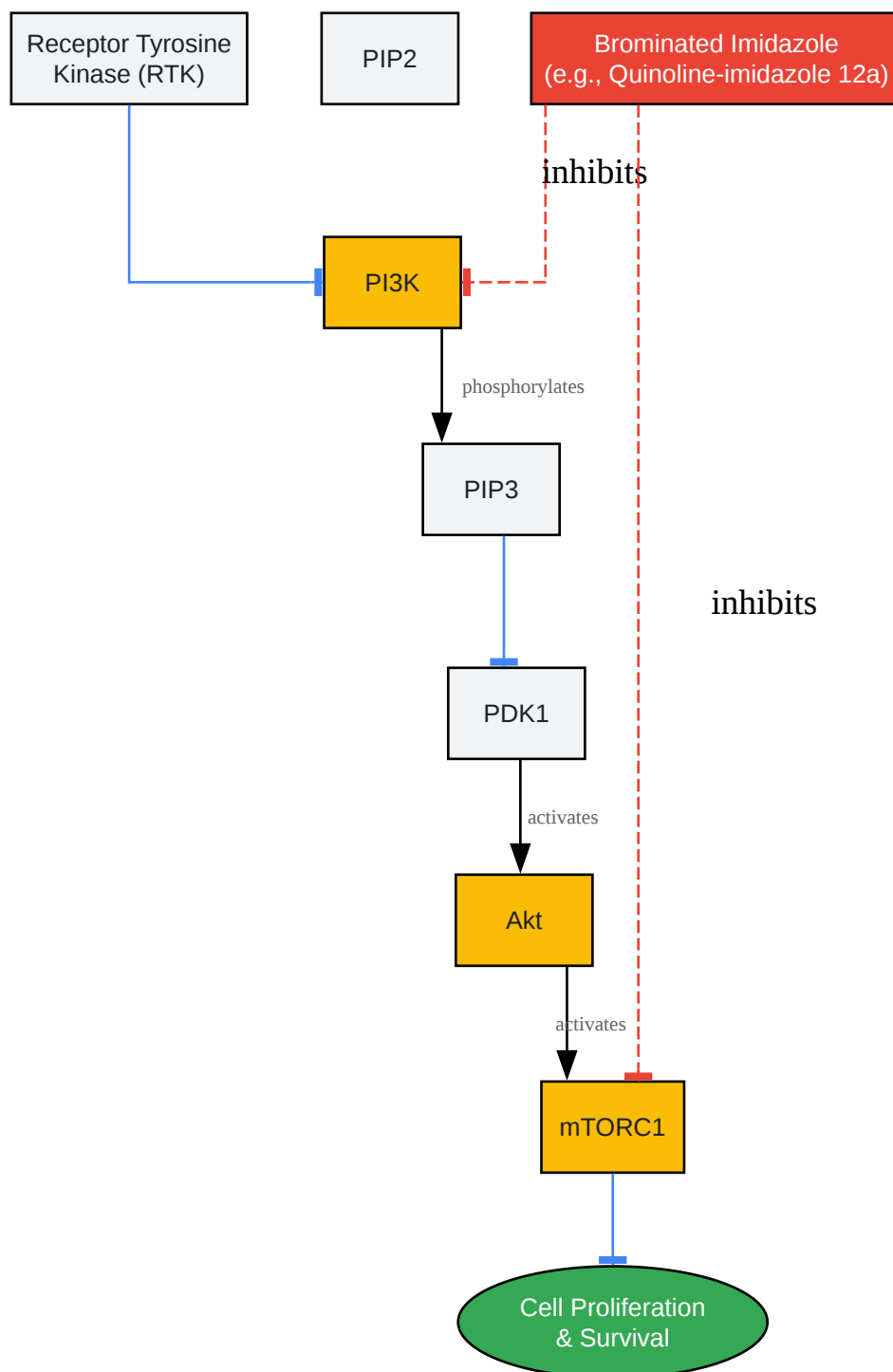
Compound	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
Quinoline-imidazole 12a	HepG2	2.42 ± 1.02	NVP-BEZ235	0.54 ± 0.13
A549	6.29 ± 0.99	NVP-BEZ235	0.36 ± 0.06	
PC-3	5.11 ± 1.00	NVP-BEZ235	0.20 ± 0.01	
WI-38 (normal)	32.8 ± 1.23	-	-	
Imidazole-chalcone 9j'	A549	7.05	-	-
MCF-7	10.21	-	-	
MCF-7/MX	15.83	-	-	
HEPG2	12.55	-	-	
Imidazole-chalcone 9g	A549	8.12	-	-
MCF-7	11.45	-	-	
MCF-7/MX	18.32	-	-	
HEPG2	14.78	-	-	
Kim-161 (5a)	T24	56.11	-	-
Kim-111 (5b)	T24	67.29	-	-

Note: The presence of a bromine atom at the C-6 position of the quinoline ring in compounds like 12a has been shown to enhance in vitro anticancer activity.[\[4\]](#)

Signaling Pathways in Anticancer Activity

Brominated imidazoles have been shown to exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the PI3K/Akt/mTOR and the ERK1/2 pathways.[\[4\]](#)[\[5\]](#)

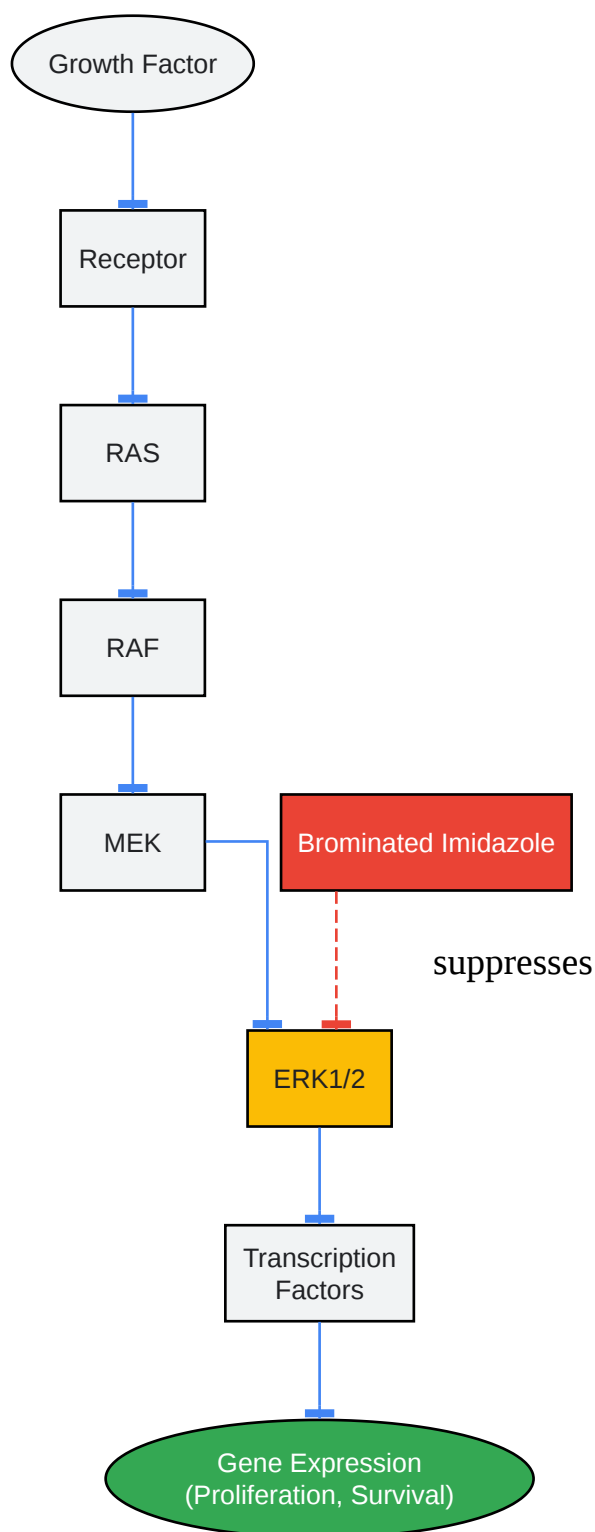
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[6] Some brominated quinoline-imidazole derivatives have been evaluated for their inhibitory effects on PI3K α and mTOR.[4]



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PI3K/Akt/mTOR signaling pathway inhibition.

ERK1/2 Pathway: The ERK1/2 pathway, a key component of the MAPK signaling cascade, is crucial for transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and preventing apoptosis.[7] Imidazole derivatives have been shown to suppress this pathway.[5]



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ERK1/2 signaling pathway suppression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.^[8]

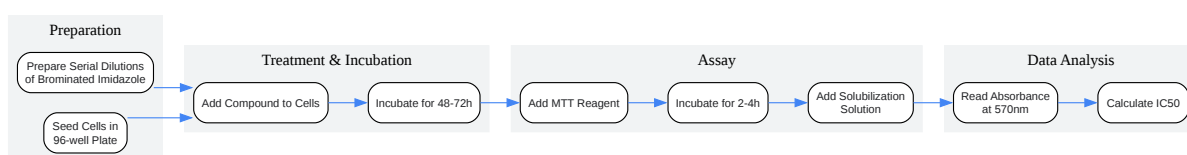
Materials:

- Brominated imidazole compound
- Cancer cell lines (e.g., A549, PC-3, HepG2, MCF-7)
- 96-well plates
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or isopropanol)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the brominated imidazole compound in the culture medium. Replace the medium in the wells with 100 μ L of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C.
- **MTT Addition:** Add 10-20 μ L of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.^[8]

- Solubilization: Carefully remove the medium and add 100-200 μ L of the solubilization solution to each well to dissolve the formazan crystals.[8]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



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Workflow for the MTT cytotoxicity assay.

Antimicrobial and Antifungal Activities

Brominated imidazoles have also been investigated for their potential as antimicrobial and antifungal agents.[1] The introduction of bromine can enhance the lipophilicity of the imidazole core, facilitating its interaction with microbial cell membranes.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of several brominated imidazole derivatives against various bacterial and fungal strains.

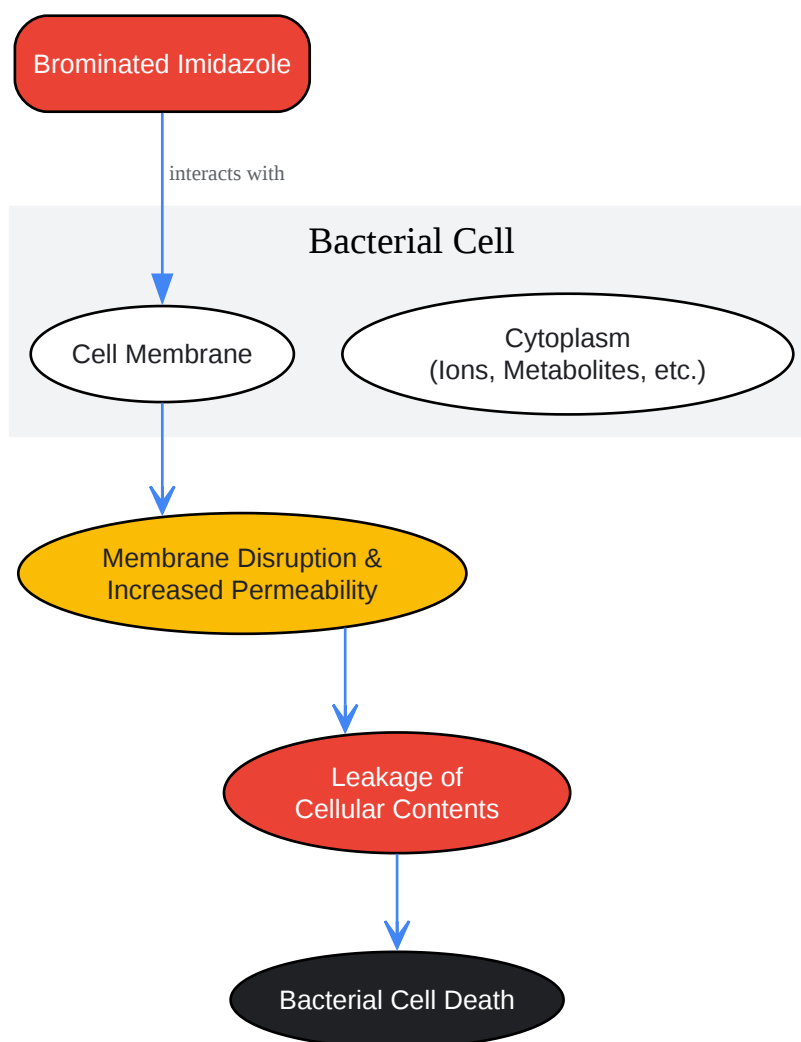
Compound	Bacterial Strain	MIC (µg/mL)	Fungal Strain	MIC (µg/mL)
6-bromo-2-chloro-3-formylquinoline-imidazole derivatives	Escherichia coli	Moderate	Candida albicans	Good
Pseudomonas aeruginosa	Moderate	Aspergillus niger	Moderate	
Bacillus subtilis	Maximum			
Bacillus megaterium	Maximum			
3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides	Staphylococcus aureus	4 - 8	Cryptococcus neoformans	4 - 8
Candida albicans	4 - 8			

Note: The activity is described qualitatively (e.g., "Moderate", "Maximum", "Good") when specific MIC values were not provided in the source.[\[1\]](#)

Mechanisms of Antimicrobial and Antifungal Action

Antibacterial Mechanism: Cell Membrane Disruption

The primary mechanism of antibacterial action for many imidazole derivatives is the disruption of the bacterial cell membrane.[\[9\]](#)[\[10\]](#) This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[\[11\]](#)



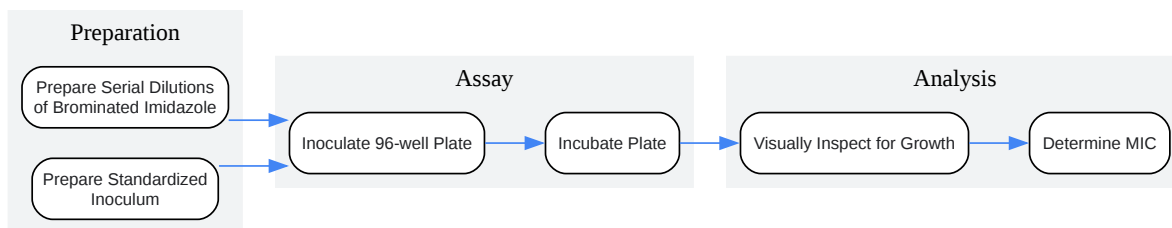
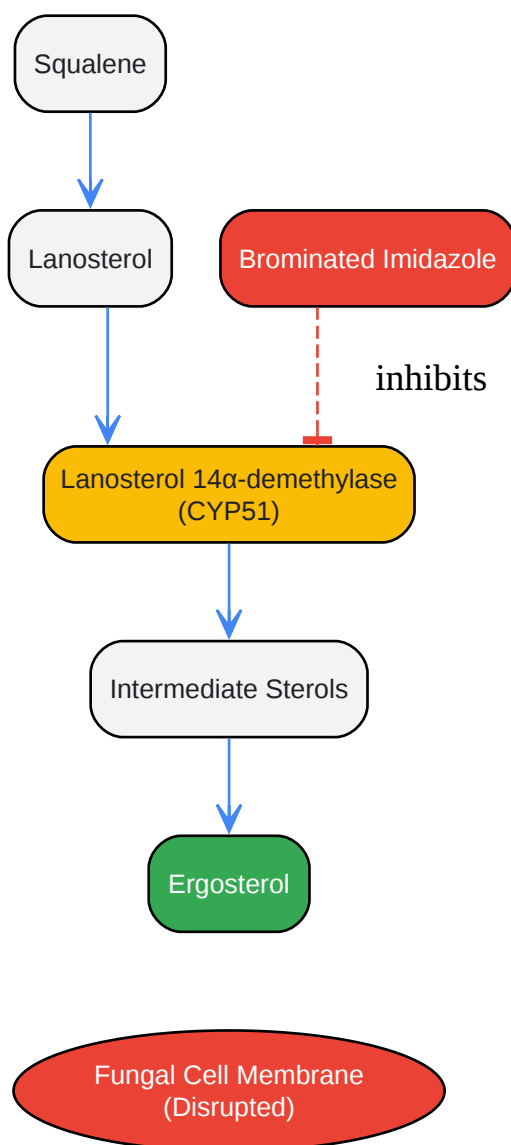
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Bacterial cell membrane disruption mechanism.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The antifungal activity of imidazole derivatives is primarily due to the inhibition of the enzyme lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway.[12]

Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[13]



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